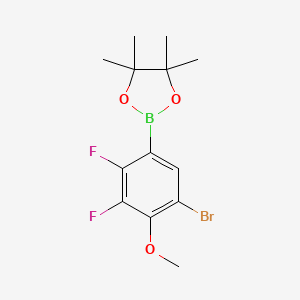
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 2,3-difluoro-4-methoxyphenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Pinacol Ester Formation: The brominated product is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a base such as potassium carbonate. This step forms the pinacol ester through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used as solvents.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatics: Produced through nucleophilic substitution reactions.
科学的研究の応用
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the development of organic electronic materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
作用機序
The primary mechanism of action for 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
類似化合物との比較
Similar Compounds
2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
5-Bromo-2,3-difluorophenylboronic acid pinacol ester: Lacks the methoxy group, which can affect its electronic properties and reactivity.
5-Bromo-4-methoxyphenylboronic acid pinacol ester: Lacks the fluorine substituents, which can influence its stability and reactivity.
Uniqueness
5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester is unique due to the combination of bromine, fluorine, and methoxy substituents, which provide a balance of reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where precise control over the electronic properties of the reactants is crucial.
特性
IUPAC Name |
2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(15)11(18-5)10(17)9(7)16/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDSCGKRXXFHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














